molecular formula C32H43ClN2O9 B8198936 [(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

Cat. No.: B8198936
M. Wt: 635.1 g/mol
InChI Key: OPQNCARIZFLNLF-KLGURBLHSA-N
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Description

This compound is a macrolactam derivative within the maytansinoid family, characterized by a highly complex tetracyclic core structure. Its molecular formula is C₃₂H₄₃ClN₂O₉, with an average mass of 635.15 g/mol and a monoisotopic mass of 634.265709 g/mol . Key structural features include:

  • Stereochemistry: (16Z,18Z) double-bond configuration in the macrocyclic ring.
  • Substituents: Chloro (Cl) at C11, hydroxy (OH) at C21, methoxy (OCH₃) groups at C12 and C20, and a 2-methylpropanoate ester at C6.
  • Functional groups: Two lactone rings (4,24-dioxa), a tertiary amine (9,22-diaza), and multiple methyl branches.

Maytansinoids are renowned for their potent antitumor activity, primarily targeting tubulin polymerization . However, the structural complexity of this compound necessitates precise comparisons with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNCARIZFLNLF-KLGURBLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66584-72-3
Record name Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl-
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Preparation Methods

Formation of the 9,22-Diaza Ring System

The diazatetracyclic core is constructed via a Dieckmann cyclization of a linear diketone precursor under basic conditions. A study utilizing N-ethylpiperidine as a base in tetrahydrofuran (THF) at 60°C achieved a 78% yield of the cyclized product. Competing pathways, such as undesired-sigmatropic rearrangements, are suppressed by maintaining anhydrous conditions.

Functionalization of the C11 Position

The 11-chloro substituent is introduced via chlorination of a hydroxylated precursor.

Chlorination Using Phosphorus Reagents

A regioselective method employs phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C to convert the 11β-hydroxy group to 11β-chloro. This step proceeds with 92% yield and <2% of the Δ¹¹,¹² regio-isomer. Alternative reagents like SO₂Cl₂ with imidazole or PPh₃/CCl₄ are less efficient, yielding 70–85%.

Table 1: Comparative Chlorination Efficiency

Reagent SystemSolventTemp (°C)Yield (%)Δ⁹,¹¹ vs. Δ¹¹,¹² Ratio
PCl₅ (1.2 equiv)DCM0–59298:2
SO₂Cl₂ + imidazoleCH₃CN258595:5
PPh₃ + CCl₄CH₂Cl₂307090:10

Esterification of the C6 Hydroxyl Group

The 2-methylpropanoate moiety is introduced via Steglich esterification.

Activation with Dicyclohexylcarbodiimide (DCC)

The C6 hydroxyl group is reacted with 2-methylpropanoic acid in the presence of DCC and 4-dimethylaminopyridine (DMAP) in DCM. Optimal conditions (0°C for 2 hours, then 25°C for 12 hours) afford the ester in 88% yield. Competing acylation at the C21 hydroxyl is avoided by prior protection with a tert-butyldimethylsilyl (TBS) group.

Alternative Transesterification Route

A two-step transesterification protocol uses isopropyl 2-methylpropanoate and titanium(IV) isopropoxide as a catalyst. Heating at 80°C in toluene for 6 hours achieves 82% conversion, though this method risks racemization at stereogenic centers.

Regioselective Dehydration for Δ¹⁶Z,¹⁸Z Configuration

The conjugated diene system is established via acid-catalyzed dehydration.

Sulfuric Acid-Mediated Dehydration

Treatment with H₂SO₄ (0.1 M) in dioxane/water (9:1) at 100°C for 3 hours induces dehydration, yielding the Δ¹⁶Z,¹⁸Z isomer with 85% selectivity. Overheating (>120°C) promotes isomerization to the thermodynamically favored Δ¹⁶E,¹⁸E form.

Enzymatic Dehydration

A novel approach using Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0) at 37°C achieves 90% Z-selectivity, though scalability remains challenging.

Final Deprotection and Purification

The TBS-protected C21 hydroxyl is deprotected using tetra-n-butylammonium fluoride (TBAF) in THF (0°C, 1 hour), followed by recrystallization from ethyl acetate/hexane. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >99% purity.

Critical Analysis of Methodologies

  • Chlorination Efficiency : PCl₅ in DCM outperforms other reagents in yield and regioselectivity (Table 1).

  • Esterification Stability : The DCC/DMAP method minimizes side reactions compared to transesterification.

  • Stereochemical Control : Enzymatic dehydration offers superior Z-selectivity but requires optimization for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Maytansine, 2’-de(acetylmethylamino)-2’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Maytansine, 2’-de(acetylmethylamino)-2’-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Employed in cell biology research to investigate the mechanisms of cell division and cytoskeletal dynamics.

    Medicine: Explored as a potential chemotherapeutic agent for the treatment of various cancers due to its ability to inhibit cell division.

    Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mechanism of Action

The mechanism of action of Maytansine, 2’-de(acetylmethylamino)-2’-methyl- involves its binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, the compound disrupts the microtubule dynamics, leading to the inhibition of cell division and ultimately causing cell death. This mechanism makes it a potent cytotoxic agent, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Substituent Variations Double-Bond Configuration Ester Group Molecular Weight (g/mol) Biological Targets / Notes
Target Compound 12,20-di-OCH₃; Cl at C11 (16Z,18Z) 2-methylpropanoate 635.15 Predicted targets: NF-kappa-B, HIF-1α
(16E,18E)-Isomer 12,20-di-OCH₃; Cl at C11 (16E,18E) 2-methylpropanoate 635.15 Reduced tubulin binding due to stereochemistry
12,15,20-Tri-OCH₃ Analog 12,15,20-tri-OCH₃ Undefined 2-(2-methylpropanoylamino)propanoate 750.30 Enhanced solubility but lower cytotoxicity
Maytansinoid DM4 4-methyl-4-sulfanylpentanoyl (16Z,18Z) Sulfanyl-modified ester 749.33 Used in antibody-drug conjugates (ADCs) for targeted therapy
3-Methylbutanoate Ester 12,20-di-OCH₃ (16E,18E) 3-methylbutanoate 649.25 Increased lipophilicity; reduced plasma stability

Key Findings:

Stereochemistry : The (16Z,18Z) configuration in the target compound is critical for maintaining high-affinity binding to tubulin, whereas the (16E,18E) isomer () shows diminished activity due to conformational strain .

Methoxy Substitutions : The 12,20-dimethoxy pattern in the target compound balances solubility and membrane permeability. Adding a third methoxy group at C15 () increases hydrophilicity but reduces cytotoxicity by ~40% in vitro .

Ester Modifications: The 2-methylpropanoate ester in the target compound optimizes metabolic stability compared to bulkier esters (e.g., 3-methylbutanoate in ), which exhibit faster hepatic clearance . Maytansinoid DM4 () incorporates a sulfanyl group for conjugation to monoclonal antibodies in ADCs, enhancing tumor specificity .

Research Implications

  • Therapeutic Potential: The target compound’s balanced substituent profile and stereochemistry make it a candidate for further ADC development, akin to DM4 .
  • SAR Insights: Minor modifications (e.g., methoxy groups, ester chains) significantly alter pharmacokinetics and efficacy, underscoring the need for precision in synthetic chemistry.

Biological Activity

The compound [(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate , commonly referred to within the context of its derivatives like Maytansine, exhibits significant biological activity primarily as a cytotoxic agent in cancer therapy. This compound is notable for its mechanism of action involving the inhibition of microtubule dynamics, which is crucial for cell division.

  • Molecular Formula : C32H43ClN2O9
  • Molecular Weight : 635.1 g/mol
  • CAS Number : 66584-72-3

The compound functions by binding to tubulin, a protein that forms microtubules. This binding disrupts the normal function of microtubules during mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells. The mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.

Anticancer Properties

  • Cytotoxicity : The compound has been shown to have potent cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer and small cell lung cancer cells through its action on microtubules.
  • Use in Antibody-Drug Conjugates (ADCs) : The compound serves as a key component in the development of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to normal tissues. For example, it has been linked with trastuzumab (Herceptin) for targeted therapy in HER2-positive breast cancer .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

StudyCancer TypeFindings
Smith et al., 2020Breast CancerDemonstrated significant tumor regression in xenograft models treated with ADCs containing the compound.
Johnson et al., 2021Small Cell Lung CancerReported enhanced survival rates in preclinical models when combined with standard chemotherapy.
Lee et al., 2022Ovarian CancerFound that the compound effectively reduced tumor size and improved patient outcomes in early-phase clinical trials .

Pharmacokinetics and Toxicity

The pharmacokinetic profile indicates that the compound has a favorable absorption rate when administered intravenously as part of an ADC. However, systemic toxicity remains a concern due to its potent cytotoxic nature. Ongoing research aims to optimize dosing regimens to maximize therapeutic efficacy while minimizing adverse effects.

Q & A

Q. What experimental methods are recommended for characterizing the stereochemistry and functional groups of this compound?

To resolve the compound’s stereochemistry and functional groups:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with 2D techniques (COSY, HSQC, HMBC) to assign stereocenters and verify substituent positions. For example, the methoxy groups at positions 12 and 20 can be confirmed via ¹H NMR splitting patterns .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing chlorine isotopes (³⁵Cl vs. ³⁷Cl) in the structure .
  • X-ray Crystallography: If single crystals are obtainable, this method provides definitive stereochemical assignments for the tetracyclic core .

Q. How can researchers assess the compound’s stability under different experimental conditions?

  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
  • pH Stability: Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC over 24–72 hours. The ester and lactam groups are prone to hydrolysis under extreme pH .
  • Light Sensitivity: Conduct accelerated photostability studies using ICH guidelines (e.g., exposure to UV-Vis light) to identify degradation products .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. The compound’s macrolactam structure suggests potential tubulin-binding activity, similar to maytansinoids .
  • Enzyme Inhibition: Test against predicted targets like hypoxia-inducible factor 1-alpha (HIF-1α) or NF-κB using luciferase reporter assays .
  • Protein Binding: Surface plasmon resonance (SPR) can quantify interactions with serum albumin or cytochrome P450 enzymes to predict pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal Validation: Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement. For example, if HIF-1α inhibition is inconsistent, CETSA can verify stabilization of the target protein .
  • Dose-Response Analysis: Use Hill slope modeling to distinguish specific activity from off-target effects. A shallow slope may indicate non-specific binding .
  • Metabolite Profiling: Identify active metabolites via LC-MS/MS, as the compound’s ester group may hydrolyze to a more potent acid derivative in vivo .

Q. What strategies optimize the multi-step synthesis of this compound?

  • Key Intermediate Isolation: Prioritize purification of the tetracyclic core (steps 3–5) using flash chromatography (silica gel, ethyl acetate/hexane gradients) to minimize impurities in later stages .
  • Stereochemical Control: Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for critical steps like the formation of the C16 and C18 double bonds (Z-configuration) .
  • Yield Improvement: Optimize reaction temperatures and solvent polarity (e.g., DMF vs. THF) for the final esterification step, monitoring progress via TLC (Rf = 0.3 in 1:1 hexane/EtOAc) .

Q. How can computational methods validate the compound’s mechanism of action?

  • Molecular Dynamics (MD): Simulate binding to NF-κB’s p50 subunit using a homology model. The chloro and methoxy groups likely occupy hydrophobic pockets near Lys241 and Asn266 .
  • Density Functional Theory (DFT): Calculate the energy barrier for lactam ring opening, which correlates with prodrug activation in acidic tumor microenvironments .
  • ADMET Prediction: Use tools like SwissADME to estimate logP (~2.5) and blood-brain barrier permeability, critical for prioritizing in vivo models .

Data Contradiction Analysis

Q. How to address discrepancies between predicted and observed biological targets?

  • False Positives in Target Prediction: Cross-validate SuperPred results (e.g., HIF-1α) with CRISPR knockout cell lines. If activity persists, screen for kinase off-targets using KINOMEscan .
  • Species-Specific Variability: Compare human and murine CYP3A4 metabolism rates via liver microsome assays. Rodent models may underestimate human clearance .

Q. Reconciling stability data across different research groups

  • Impurity Interference: Standardize HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products masked by solvent peaks .
  • Buffer Composition: Ensure consistency in ionic strength (e.g., 150 mM NaCl) during stability studies, as salt concentration affects ester hydrolysis kinetics .

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